塔唑巴坦

描述

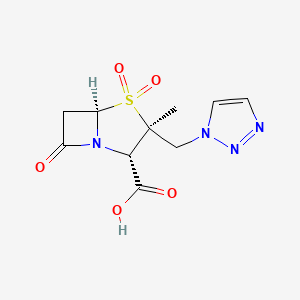

塔唑巴坦是一种医药化合物,用作 β-内酰胺酶抑制剂。它常与 β-内酰胺类抗生素(如哌拉西林)联用,以增强其对产生 β-内酰胺酶的细菌的疗效。 塔唑巴坦拓宽了这些抗生素的活性范围,使它们能够有效对抗原本会降解抗生素的细菌 .

科学研究应用

塔唑巴坦具有广泛的科学研究应用:

化学: 用作研究 β-内酰胺酶抑制和酶动力学的模型化合物。

生物学: 用于研究细菌耐药机制和开发新型抗生素。

医学: 与哌拉西林等抗生素联用,治疗各种细菌感染,包括由铜绿假单胞菌引起的感染.

工业: 用于生产用于临床的联合抗生素疗法

作用机制

塔唑巴坦通过抑制 β-内酰胺酶发挥作用,β-内酰胺酶负责降解 β-内酰胺类抗生素。它不可逆地与这些酶的活性位点结合,阻止它们分解抗生素。 这种作用增强了抗生素对产生 β-内酰胺酶的细菌的疗效 .

类似化合物:

克拉维酸: 另一种与阿莫西林联用的 β-内酰胺酶抑制剂。

舒巴坦: 用于与氨苄西林联用,用于类似目的。

阿维巴坦: 一种与头孢他啶联用的新型 β-内酰胺酶抑制剂.

独特性: 塔唑巴坦在抑制各种 β-内酰胺酶方面独一无二,包括那些对其他抑制剂具有耐药性的酶。 它与哌拉西林的组合为严重感染提供了有效的治疗选择,尤其是由耐药革兰氏阴性菌引起的感染 .

生化分析

Biochemical Properties

Tazobactam is a beta lactamase inhibitor that prevents the degradation of antibiotics such as piperacillin and ceftolozane . This results in increased efficacy of these antibiotics . Tazobactam inhibits the action of bacterial beta-lactamase producing organisms, which are normally resistant to beta-lactam antibiotics .

Cellular Effects

Tazobactam, when combined with piperacillin or ceftolozane, broadens the spectrum of piperacillin antibacterial action, treating susceptible infections . It is used to treat a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes .

Molecular Mechanism

Tazobactam prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms . It does this by inhibiting the action of bacterial beta-lactamase producing organisms . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .

Temporal Effects in Laboratory Settings

It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Dosage Effects in Animal Models

It is known that Tazobactam is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action .

Metabolic Pathways

Tazobactam is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Transport and Distribution

It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite .

Subcellular Localization

It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite .

准备方法

合成路线和反应条件: 塔唑巴坦可以通过多种方法合成。 一种常见的合成路线涉及将 2-β-氯甲基青霉烷酸二苯甲酯中的硫原子氧化成砜,然后进行环化和脱保护步骤 . 另一种方法是将三唑与青霉烷酸衍生物缩合,然后进行氧化和脱保护 .

工业生产方法: 塔唑巴坦的工业生产通常涉及使用大型反应器和受控条件,以确保高产率和纯度。 该过程可能包括酯化、氧化和冷冻干燥等步骤,以获得最终产品 .

化学反应分析

反应类型: 塔唑巴坦会发生各种化学反应,包括氧化、还原和取代反应。 该化合物以其通过不可逆结合抑制 β-内酰胺酶的能力而闻名 .

常见试剂和条件: 塔唑巴坦的合成和反应中常用的试剂包括用于氧化的高锰酸钾、作为溶剂的乙酸和用于氢化的钯碳 .

主要生成物: 塔唑巴坦反应形成的主要产物包括其钠盐,塔唑巴坦钠,用于制药制剂 .

相似化合物的比较

Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.

Sulbactam: Used in combination with ampicillin for similar purposes.

Avibactam: A newer beta-lactamase inhibitor combined with ceftazidime.

Uniqueness: Tazobactam is unique in its ability to inhibit a broad range of beta-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a potent treatment option for severe infections, particularly those caused by resistant gram-negative bacteria .

属性

Key on ui mechanism of action |

Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone. |

|---|---|

CAS 编号 |

89786-04-9 |

分子式 |

C10H12N4O5S |

分子量 |

300.29 g/mol |

IUPAC 名称 |

(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1 |

InChI 键 |

LPQZKKCYTLCDGQ-KTOWXAHTSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

手性 SMILES |

C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

规范 SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

外观 |

White to off-white solid powder |

熔点 |

140-147 |

Key on ui other cas no. |

89786-04-9 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>94% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

9.59e+00 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tazobactam interact with its target and what are the downstream effects?

A1: Tazobactam is a β-lactamase inhibitor, meaning it binds to and inactivates β-lactamase enzymes produced by bacteria. β-lactamases are enzymes that can break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam restores the effectiveness of β-lactam antibiotics, allowing them to exert their antibacterial effects by interfering with bacterial cell wall synthesis. [, , , ]

Q2: What is the molecular formula and weight of Tazobactam?

A2: The molecular formula of Tazobactam is C10H12N4O5S. Its molecular weight is 296.29 g/mol. [, ]

Q3: What is the stability of Tazobactam in elastomeric devices like FOLFusor LV10 and Easypump II?

A3: Research has shown that Tazobactam, when diluted in 0.9% sodium chloride solution at concentrations of 5 mg/mL and 20 mg/mL, can be stored in FOLFusor LV10 and Easypump II devices for up to 8 days at 2–8°C, followed by a 12-hour infusion period at 32°C, while maintaining stability according to NHS Pharmaceutical Quality Assurance Committee guidelines. []

Q4: Can Tazobactam be administered via continuous infusion in an outpatient setting?

A4: Yes, research suggests that Tazobactam is suitable for continuous infusion in an outpatient setting when using elastomeric devices like FOLFusor LV10 and Easypump II. Stability is maintained for up to 8 days at refrigerated temperatures (2–8°C), followed by a 12-hour infusion at 32°C. []

Q5: Is Tazobactam compatible with metronidazole for intravenous administration?

A5: Yes, Ceftolozane-Tazobactam has been found to be physically compatible with Metronidazole in both 0.9% sodium chloride and 5% dextrose solutions during simulated Y-site administration. []

Q6: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with Tazobactam's efficacy?

A6: The primary PK/PD parameter linked to Tazobactam's effectiveness is the percentage of the dosing interval during which Tazobactam concentrations exceed a specific threshold (%Time>threshold). This threshold concentration can vary depending on factors like the β-lactamase enzyme being targeted and its level of expression. []

Q7: How does the level of β-lactamase production by bacteria impact the efficacy of Tazobactam?

A7: The amount of β-lactamase produced by bacteria influences the effectiveness of Tazobactam. Higher levels of β-lactamase production necessitate a higher threshold concentration of Tazobactam to achieve bacterial inhibition. []

Q8: What are the observed outcomes of extended-infusion administration of Piperacillin-Tazobactam in clinical settings?

A8: Studies suggest that extended-infusion administration of Piperacillin-Tazobactam can lead to clinical benefits such as cost savings without negatively impacting patient outcomes like mortality or length of hospital stay. [, ]

Q9: What is the impact of renal function on the pharmacokinetics of Piperacillin and Tazobactam in critically ill patients on continuous renal replacement therapy (CRRT)?

A9: In critically ill patients receiving CRRT, both Piperacillin and Tazobactam exhibit pharmacokinetic profiles best described by two-compartment models. The elimination of both drugs is influenced by creatinine clearance (CLCR), indicating the impact of residual renal function on their clearance. []

Q10: What are the recommended dosing strategies for Piperacillin-Tazobactam in patients with varying degrees of renal function undergoing CRRT?

A10: In patients with severe renal failure undergoing CRRT, a 20-minute infusion of Piperacillin-Tazobactam every 6 hours is suggested for achieving optimal therapeutic drug levels. For patients with normal or moderate renal function, continuous infusion may be more appropriate for maintaining adequate drug concentrations, especially for bacteria with higher minimum inhibitory concentrations (MICs). []

Q11: What is a known mechanism of resistance that can develop to Ceftolozane-Tazobactam?

A11: Resistance to Ceftolozane-Tazobactam can arise through mutations in the bacterial ampC gene. These mutations can lead to the production of modified AmpC β-lactamase enzymes that are no longer effectively inhibited by Tazobactam. []

Q12: What is the association between Piperacillin-Tazobactam and acute kidney injury (AKI)?

A12: Research suggests a potential link between Piperacillin-Tazobactam use and an elevated risk of AKI, especially when administered in conjunction with Vancomycin. This association is observed in both adult and pediatric populations. [, , , ]

Q13: What is the in vitro activity of Piperacillin-Tazobactam when combined with Gentamicin or Ciprofloxacin?

A13: Studies employing in vitro methods like time-kill curves and checkerboard assays have demonstrated that the combination of Piperacillin-Tazobactam with either Gentamicin or Ciprofloxacin exhibits synergistic or additive effects against a wide range of bacterial species. []

Q14: How has Tazobactam been used in research to understand bacterial resistance mechanisms?

A14: Tazobactam has been utilized in research settings to explore the impact of drug exposure on the development of bacterial resistance. Hollow-fiber infection models have been employed to study how different dosing regimens of Ceftolozane-Tazobactam can influence the amplification of drug-resistant bacterial populations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。